16alpha-Hydroxyestrone-[2,3,4-13C3]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCIZJTELRQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862210 | |
| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Characterization of 16alpha Hydroxyestrone 2,3,4 13c3 for Research Applications
Strategies for Site-Specific Carbon-13 Isotope Incorporation
The synthesis of 16alpha-Hydroxyestrone-[2,3,4-13C3] requires a multi-step process designed to introduce three carbon-13 atoms specifically into the A-ring of the steroid. A common and effective strategy involves the construction of the labeled A-ring onto a pre-existing B, C, and D-ring steroidal framework. This approach offers high control over the positioning of the isotopic labels.
A plausible synthetic route starts with a suitable steroid precursor that can be chemically modified to allow for the annulation of the labeled aromatic A-ring. One such precursor is an androstane derivative that can be converted into a key intermediate for the introduction of the carbon-13 atoms. A notable example in the synthesis of similarly labeled steroids is the preparation of 2,3,4-13C3-1,4-androstadien-3,17-dione, which serves as a versatile precursor for various 13C3-labeled androstanes and estranes nih.gov.
The general synthetic sequence can be conceptualized as follows:
Preparation of a Key Intermediate: A suitable steroid, such as 1,4-androstadien-3,17-dione, can undergo a series of reactions, including ozonolysis, to cleave the A-ring and yield a keto-aldehyde intermediate nih.gov. This intermediate provides the necessary functionality to rebuild the A-ring with the carbon-13 labels.
Introduction of Carbon-13 Labels: The three carbon-13 atoms are typically introduced using a labeled synthon. For instance, 1-triphenylphosphoranylidene-13C3-2-propanone can be synthesized from 13C-labeled acetone. This labeled synthon is then reacted with the keto-aldehyde intermediate.
Ring Closure and Aromatization: A Wittig reaction between the keto-aldehyde and the 13C-labeled phosphorane, followed by an intramolecular condensation, reconstructs the A-ring nih.gov. Subsequent chemical transformations, including aromatization, are then carried out to form the phenolic A-ring characteristic of estrogens.
Functional Group Manipulations: Once the 13C-labeled estrone (B1671321) scaffold is synthesized, further modifications are necessary to introduce the 16-alpha hydroxyl group. This can be achieved through stereoselective hydroxylation reactions at the C-16 position of the steroid nucleus.
This synthetic approach ensures the precise placement of the carbon-13 isotopes at the 2, 3, and 4 positions of the 16alpha-Hydroxyestrone (B23248) molecule, a critical requirement for its use as an internal standard.
Validation of Isotopic Enrichment and Purity for Research-Grade Standards
The utility of 16alpha-Hydroxyestrone-[2,3,4-13C3] as an internal standard is entirely dependent on its high isotopic enrichment and chemical purity. Therefore, rigorous analytical validation is a critical step in its production. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the extent of isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of 16alpha-Hydroxyestrone plus three additional mass units from the three 13C atoms. The relative intensities of the isotopic peaks are used to calculate the isotopic purity, which for research-grade standards is typically expected to be 99 atom % 13C or higher.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized molecule and the specific location of the isotopic labels.
¹³C NMR: The carbon-13 NMR spectrum provides direct evidence for the incorporation of the 13C atoms at the desired positions (C-2, C-3, and C-4). The signals corresponding to these carbon atoms will be significantly enhanced in intensity compared to the other carbon signals in the molecule.
The combination of these techniques provides a comprehensive characterization of the synthesized 16alpha-Hydroxyestrone-[2,3,4-13C3], ensuring its suitability as a research-grade standard.
Development and Quality Control of Reference Materials for Quantitative Biochemical Assays
The development of 16alpha-Hydroxyestrone-[2,3,4-13C3] as a reference material for quantitative biochemical assays, particularly those using isotope dilution mass spectrometry (ID-MS), involves a stringent quality control process to ensure its accuracy and reliability.
Certification of Purity and Concentration: The chemical purity of the material is determined using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). The concentration of the standard in solution is certified, often by quantitative NMR (qNMR) or by gravimetric preparation with subsequent verification by a validated analytical method.
Homogeneity and Stability Studies: To be a reliable reference material, the batch must be homogeneous, meaning that the concentration and isotopic enrichment are consistent across all aliquots. Stability studies are also conducted under various storage conditions to determine the shelf-life of the material and to recommend appropriate storage protocols.
Traceability and Documentation: The certified values of the reference material are made traceable to a higher-order standard, such as those from a National Metrology Institute (NMI), if available. A comprehensive Certificate of Analysis (CoA) is generated, which includes all the relevant data on chemical purity, isotopic enrichment, certified concentration, homogeneity, stability, and traceability.
The data presented in the table below illustrates the typical quality control parameters for a research-grade isotopically labeled steroid reference material.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | HPLC, GC-MS |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Concentration (if in solution) | Certified value with uncertainty | qNMR, Gravimetry/ID-MS |
| Homogeneity | Statistically confirmed | Multiple aliquot analysis |
| Stability | Defined shelf-life | Long-term and accelerated studies |
By adhering to these rigorous development and quality control procedures, 16alpha-Hydroxyestrone-[2,3,4-13C3] can be established as a reliable and accurate reference material for use in a wide range of research applications, particularly in the quantitative analysis of estrogen metabolites in biological systems.
Advanced Analytical Techniques Employing 16alpha Hydroxyestrone 2,3,4 13c3
Mass Spectrometry (MS) Approaches for Quantitative Analysis and Metabolite Profiling
Mass spectrometry, a powerful analytical technique, is widely used for the identification and quantification of molecules. In the context of estrogen research, MS-based methods, particularly when coupled with chromatographic separation, provide the sensitivity and specificity required to measure low-concentration metabolites in complex biological matrices. The use of 16alpha-Hydroxyestrone-[2,3,4-13C3] as an internal standard is central to the accuracy of these measurements.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) and its more sophisticated version, tandem mass spectrometry (LC-MS/MS), are the preferred methods for the comprehensive analysis of estrogen metabolites. chromatographyonline.comnih.gov These techniques offer high sensitivity and selectivity, allowing for the simultaneous measurement of multiple estrogens and their metabolites in biological samples like urine and serum. nih.govcancer.gov
The core principle of using 16alpha-Hydroxyestrone-[2,3,4-13C3] in these applications is isotope dilution. This stable isotope-labeled analog of 16alpha-hydroxyestrone (B23248) has nearly identical chemical and physical properties to its unlabeled counterpart. chromatographyonline.com Consequently, it behaves identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer. chromatographyonline.com This co-elution and identical behavior allow it to effectively compensate for variations in sample recovery and matrix effects, which can significantly impact the accuracy of quantification. longdom.org
In a typical LC-MS/MS workflow, a known amount of 16alpha-Hydroxyestrone-[2,3,4-13C3] is added to the biological sample at the beginning of the sample preparation process. nih.gov After extraction and separation by liquid chromatography, the analyte and the internal standard are detected by the mass spectrometer. By comparing the signal intensity of the endogenous 16alpha-hydroxyestrone to that of the known amount of added 16alpha-Hydroxyestrone-[2,3,4-13C3], a precise and accurate concentration of the metabolite in the original sample can be determined. nih.gov This approach has been successfully applied to quantify a panel of 15 estrogen metabolites, demonstrating high reproducibility with coefficients of variation (CVs) of ≤10%. nih.gov
The development of ultrasensitive LC-MS/MS methods allows for the detection of estrogen metabolites at extremely low concentrations, which is crucial for studying certain populations, such as postmenopausal women or individuals undergoing estrogen suppression therapy. nih.govnih.gov For instance, methods have been developed with limits of quantification (LOQ) in the sub-picomolar range. nih.gov
Table 1: LC-MS/MS Parameters for Estrogen Metabolite Analysis
| Parameter | Description | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 columns are commonly used for separating estrogen metabolites. | nih.gov |
| Mobile Phase | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid, is typically employed. | nih.gov |
| Ionization Source | Electrospray ionization (ESI) is a common ionization technique for these compounds. | nih.gov |
| Mass Analyzer | Triple quadrupole mass spectrometers are frequently used for their high selectivity and sensitivity in quantitative analysis. | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) is used to enhance specificity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) represents another robust technique for the analysis of estrogen metabolites. nih.gov While LC-MS has become more prevalent, GC-MS remains a valuable tool, particularly due to its high chromatographic resolution. nih.govunito.it For GC-MS analysis, estrogen metabolites, which are not sufficiently volatile, must first be derivatized to increase their volatility and thermal stability. nih.govnih.gov
The use of 16alpha-Hydroxyestrone-[2,3,4-13C3] as an internal standard in GC-MS follows the same principle of isotope dilution as in LC-MS. nih.gov It is added to the sample prior to derivatization and extraction, correcting for any inconsistencies in these steps and during the chromatographic run. nih.gov This ensures accurate quantification of the endogenous 16alpha-hydroxyestrone.
GC-MS methods have been developed for the simultaneous determination of a wide range of urinary estrogens and their metabolites. unito.it Optimization of both the sample pretreatment and the chromatographic conditions is crucial for achieving the necessary sensitivity and separation of analytes with similar properties. unito.it For example, a study describing a GC-MS method for 14 urinary estrogens reported achieving good separation and overcoming potential interferences between analytes with similar mass spectra. unito.it Another study developed a GC-MS method for analyzing 19 estrogen metabolites as their ethyloxime-pentafluoropropionyl derivatives, achieving a limit of quantification of 0.02 to 0.1 ng/ml for most of the analyzed estrogens. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Origin and Pathway Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique used to measure the relative abundance of isotopes in a sample with very high precision. While less common than LC-MS or GC-MS for routine quantitative analysis, IRMS can provide valuable insights into the metabolic pathways and origins of steroid hormones.
By analyzing the specific isotope ratios of metabolites, researchers can trace the metabolic fate of precursor compounds. For instance, by administering a precursor estrogen labeled with a stable isotope, such as carbon-13, and then using IRMS to analyze the isotope ratios of downstream metabolites like 16alpha-hydroxyestrone, it is possible to elucidate the specific enzymatic pathways involved in its formation. This can help in understanding the complex network of estrogen metabolism, where enzymes like cytochrome P450 isoforms play a crucial role in hydroxylating estrogens at various positions. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. core.ac.ukdntb.gov.ua While mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of a compound's structure. core.ac.uk
In the context of 16alpha-Hydroxyestrone-[2,3,4-13C3], NMR is crucial for confirming the position of the carbon-13 labels within the molecule. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the proton and carbon environments. core.ac.uknih.gov Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, confirming the connectivity of the atoms and thus the precise location of the isotopic labels. core.ac.uknih.gov
Beyond structural confirmation, NMR can be employed in mechanistic studies. For example, by using 16alpha-Hydroxyestrone-[2,3,4-13C3] as a tracer, NMR can be used to follow its metabolic conversion to other products, providing insights into the stereochemistry and mechanisms of the enzymatic reactions involved. The distinct chemical shifts of the ¹³C-labeled positions can be monitored to track the transformation of the molecule.
Table 2: NMR Techniques for the Analysis of 16alpha-Hydroxyestrone-[2,3,4-13C3]
| NMR Technique | Application | Reference |
|---|---|---|
| ¹H NMR | Provides information on the proton environment and helps in assigning proton signals. | core.ac.uknih.gov |
| ¹³C NMR | Directly detects the carbon-13 nuclei, confirming the presence and chemical environment of the isotopic labels. | core.ac.uknih.gov |
| HSQC | Correlates directly bonded proton and carbon atoms, confirming the C-H connectivity. | core.ac.uknih.gov |
| HMBC | Shows correlations between protons and carbons that are two or three bonds apart, helping to establish the overall carbon skeleton and confirm the position of the labels. | core.ac.uk |
Optimization of Analytical Protocols Using 16alpha-Hydroxyestrone-[2,3,4-13C3] as an Internal Standard
The use of 16alpha-Hydroxyestrone-[2,3,4-13C3] as an internal standard is a cornerstone of robust and reliable analytical methods for estrogen metabolite quantification. chromatographyonline.comsigmaaldrich.com Its role is to compensate for variations that can occur during sample processing and analysis, thereby improving the accuracy and precision of the results. chromatographyonline.com
Strategies for Minimizing Matrix Effects and Ion Suppression
Matrix effects, particularly ion suppression, are a significant challenge in LC-MS analysis of complex biological samples. chromatographyonline.comwikipedia.org Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal and inaccurate quantification. chromatographyonline.comwikipedia.org
The use of a stable isotope-labeled internal standard like 16alpha-Hydroxyestrone-[2,3,4-13C3] is the most effective strategy to mitigate matrix effects. chromatographyonline.comlongdom.orgresearchgate.net Because the internal standard has the same chemical properties as the analyte, it experiences the same degree of ion suppression. chromatographyonline.comlongdom.org Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of varying matrix effects, allowing for accurate quantification. longdom.org
In addition to using a stable isotope-labeled internal standard, other strategies can be employed to minimize matrix effects:
Sample Preparation: Effective sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of the interfering matrix components before LC-MS analysis. longdom.orgchromatographyonline.com
Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation between the analyte and interfering matrix components can reduce co-elution and thus minimize ion suppression. longdom.orgwikipedia.org This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column. longdom.org
Instrumental Parameters: Adjusting the parameters of the mass spectrometer's ion source, such as the spray voltage or gas flows, can sometimes reduce the susceptibility to ion suppression. chromatographyonline.comnih.gov
By combining these strategies with the use of 16alpha-Hydroxyestrone-[2,3,4-13C3] as an internal standard, researchers can develop highly accurate and robust analytical methods for the quantification of 16alpha-hydroxyestrone and other estrogen metabolites in complex biological matrices.
Enhancing Sensitivity and Selectivity in Complex Biological Matrices
The accurate quantification of estrogen metabolites in complex biological matrices such as serum, plasma, and urine presents significant analytical challenges. nih.govendocrine-abstracts.org These challenges stem from the typically low physiological concentrations of metabolites like 16α-Hydroxyestrone, which can be in the picogram per milliliter (pg/mL) range, and the presence of a multitude of potentially interfering endogenous compounds. nih.govsciex.com To overcome these issues, advanced analytical methods are required that offer high sensitivity and selectivity. Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the "gold standard" for this purpose, with isotopically labeled standards like 16alpha-Hydroxyestrone-[2,3,4-13C3] playing a pivotal role. nih.govaacrjournals.org
The fundamental principle of SID-LC-MS/MS is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process. nih.gov 16alpha-Hydroxyestrone-[2,3,4-13C3] is an ideal internal standard for the quantification of its natural counterpart, 16α-Hydroxyestrone. sigmaaldrich.comsigmaaldrich.com It is chemically identical to the analyte but possesses a greater mass (M+3) due to the incorporation of three Carbon-13 isotopes. sigmaaldrich.comsigmaaldrich.com This mass difference allows the mass spectrometer to differentiate between the standard and the endogenous analyte, while their identical chemical and physical properties ensure they behave almost identically during sample preparation and analysis.
One of the primary advantages of using 16alpha-Hydroxyestrone-[2,3,4-13C3] is its ability to compensate for the loss of the analyte during the extensive sample preparation steps, which often include extraction, hydrolysis, and derivatization. aacrjournals.org Any loss experienced by the native 16α-Hydroxyestrone will be mirrored by a proportional loss of the added internal standard. By measuring the final ratio of the native analyte to the labeled standard, an accurate calculation of the original concentration can be made, significantly improving the method's accuracy and reproducibility. researchgate.net
Furthermore, the internal standard is crucial for mitigating "matrix effects." These effects occur when co-eluting substances from the biological matrix, such as lipids or other steroids, interfere with the ionization efficiency of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement and, consequently, inaccurate quantification. nih.gov Because the stable isotope-labeled standard co-elutes with the native analyte and has the same ionization characteristics, it is subject to the same matrix effects. Therefore, the ratio of the analyte to the internal standard remains unaffected, ensuring the selectivity and reliability of the measurement.
The superiority of SID-LC-MS/MS methods over traditional immunoassay techniques (like ELISA and RIA) for estrogen metabolite analysis is well-documented. aacrjournals.org Immunoassays often suffer from a lack of specificity due to cross-reactivity with other structurally similar metabolites, leading to overestimated concentrations, particularly in samples with low analyte levels, such as those from postmenopausal women. endocrine-abstracts.orgaacrjournals.org In contrast, LC-MS/MS provides superior specificity and accuracy. nih.gov Research comparing these methods has demonstrated that while immunoassays report significantly higher absolute concentrations, LC-MS/MS methods exhibit higher precision and reproducibility. aacrjournals.org
| Method | Assay Precision (Coefficient of Variation, %) | Intraclass Correlation Coefficient (%) | Reported Concentration vs. LC-MS/MS |
|---|---|---|---|
| LC-MS/MS with Isotope Dilution | ≤9.4% | ≥99.6% | Reference Method |
| ELISA | ≤14.2% | ≥97.2% | ~12-fold Higher |
The sensitivity of modern LC-MS/MS instruments, often enhanced by chemical derivatization techniques, allows for the reliable detection and quantification of 16α-Hydroxyestrone at extremely low levels. aacrjournals.orgnih.govresearchgate.net Derivatization, for instance by using dansyl chloride or Girard P reagents, improves the ionization efficiency of the estrogens, thereby boosting the signal and lowering the detection limits. aacrjournals.orgresearchgate.net This enables researchers to accurately measure these critical metabolites even in populations where their concentrations are exceptionally low. nih.gov
| Biological Matrix | Methodology | Achieved LOQ (pg/mL) | Reference |
|---|---|---|---|
| Serum | LC-MS/MS without derivatization | 1.0 | sciex.com |
| Serum | Microflow LC/SRM/MS with Girard P derivatization | 0.156 | researchgate.net |
Applications of 16alpha Hydroxyestrone 2,3,4 13c3 in Elucidating Biochemical Pathways
Investigation of Estrogen Metabolism Pathways
The metabolism of estrogens is a complex network of reactions that significantly influences their biological activity. The application of 16alpha-Hydroxyestrone-[2,3,4-13C3] as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods is critical for accurately quantifying the various metabolites and understanding the dynamics of these pathways. nih.govnih.gov
The primary estrogens, estradiol (B170435) (E2) and estrone (B1671321) (E1), undergo extensive oxidative metabolism. nih.gov Tracing their conversion into various hydroxylated and conjugated metabolites is fundamental to understanding their physiological and pathological roles. The use of isotopically labeled standards is crucial for confirming the identity of known metabolites and discovering new ones, as it helps to distinguish true metabolites from endogenous interferences in biological matrices like liver microsomes. nih.govnih.govresearchgate.net
By adding a known quantity of 16alpha-Hydroxyestrone-[2,3,4-13C3] to a sample, researchers can accurately quantify the endogenous levels of its unlabeled counterpart and other related metabolites formed from E1 and E2. psu.edu This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility. This approach has been instrumental in characterizing the biotransformation of estrogens, providing clear structural elucidation of metabolites through the detailed analysis of high-resolution MS/MS spectra. nih.gov
Estrogen metabolism primarily proceeds via three competing hydroxylation pathways: at the C-2, C-4, and C-16 positions of the steroid ring. chiro.orgnih.gov These pathways produce metabolites with vastly different biological activities. The use of 16alpha-Hydroxyestrone-[2,3,4-13C3] allows for the precise quantification of metabolites from each pathway, enabling a comparative analysis that is critical for assessing disease risk, particularly for hormone-dependent cancers. nih.govresearchgate.net
The C-16 pathway, which produces 16α-hydroxyestrone, and the C-2 pathway, which produces 2-hydroxyestrone (B23517), are the two major routes. chiro.org 16α-hydroxyestrone is a potent estrogen that stimulates cell proliferation, whereas 2-hydroxyestrone is a weak estrogen with some antiestrogenic properties. wikipedia.orgnih.govresearchgate.net The ratio of these two metabolites (the 2-OHE1/16α-OHE1 ratio) is considered a potential biomarker for breast cancer risk, with a higher ratio suggesting a protective effect. nih.govnih.gov Accurate measurement of this ratio is highly dependent on the use of labeled internal standards like 16alpha-Hydroxyestrone-[2,3,4-13C3]. nih.gov The C-4 hydroxylation pathway, while typically less active, produces 4-hydroxyestrogens which are considered carcinogenic. chiro.orgwikipedia.org
Table 1: Comparison of Major Estrogen Hydroxylation Pathways
| Characteristic | C-2 Hydroxylation Pathway | C-4 Hydroxylation Pathway | C-16 Hydroxylation Pathway |
|---|---|---|---|
| Primary Metabolite | 2-Hydroxyestrone (2-OHE1) | 4-Hydroxyestrone (4-OHE1) | 16α-Hydroxyestrone (16α-OHE1) |
| Biological Activity | Weakly estrogenic, potentially anti-proliferative. nih.govnih.gov | Considered the most carcinogenic metabolite. wikipedia.org | Potent estrogen, stimulates cell proliferation. nih.govwikipedia.org |
| Key Enzymes | CYP1A1, CYP1A2, CYP3A4. wikipedia.orgmdpi.com | Primarily CYP1B1. chiro.orgwikipedia.orgmdpi.com | CYP3A4, CYP3A5. nih.govnih.gov |
| Clinical Relevance | A higher ratio of 2-OHE1 to 16α-OHE1 is associated with a reduced risk of breast cancer in premenopausal women. nih.govresearchgate.net | Overexpression of CYP1B1 in breast tumors suggests a role in carcinogenesis. wikipedia.org | Associated with increased risk of hormone-dependent cancers. nih.govwikipedia.org May be protective for bone health. rupahealth.com |
Metabolic Flux Analysis in Steroidogenesis and Catabolism
Metabolic flux analysis measures the rates of metabolic reactions within a biological system. In the context of steroid metabolism, this involves tracking the synthesis (steroidogenesis) and breakdown (catabolism) of hormones like estrogen. Stable isotope tracers are fundamental to these studies. insidescientific.com By introducing a labeled precursor and using labeled standards like 16alpha-Hydroxyestrone-[2,3,4-13C3] for quantification, researchers can follow the flow of atoms through the steroidogenic pathways.
Elucidation of Enzyme Activities and Specificities in Steroid Metabolism
The metabolism of estrogens is governed by a series of enzymes whose activity and specificity determine the balance of metabolites. 16alpha-Hydroxyestrone-[2,3,4-13C3] is a critical tool for studies designed to probe the function of these specific enzymes.
The initial and rate-limiting steps in estrogen catabolism are catalyzed by various Cytochrome P450 (CYP) enzymes. mdpi.com Different CYP isoforms exhibit specificity for different hydroxylation sites. wikipedia.org
CYP3A4 and CYP3A5 are the primary enzymes responsible for catalyzing the formation of 16α-hydroxyestrone from estrone. nih.govnih.gov
CYP1A1 and CYP1A2 are the main catalysts for 2-hydroxylation. chiro.orgwikipedia.org
CYP1B1 predominantly catalyzes 4-hydroxylation, a pathway highly active in extrahepatic tissues like the breast. chiro.orgwikipedia.org
By incubating estrogens with specific, expressed CYP enzymes and using 16alpha-Hydroxyestrone-[2,3,4-13C3] as a standard, researchers can precisely measure the formation rate of 16α-hydroxyestrone and other metabolites. This allows for the determination of kinetic values (Km and Vmax) and the assessment of how genetic polymorphisms or potential inhibitors affect enzyme activity. nih.gov
Table 2: Key CYP Enzymes in Estrogen Hydroxylation
| Enzyme | Primary Pathway Catalyzed | Key Metabolite Produced | Primary Location of Activity |
|---|---|---|---|
| CYP1A1/CYP1A2 | 2-Hydroxylation | 2-Hydroxyestrone | Liver (major), Extrahepatic tissues. wikipedia.org |
| CYP1B1 | 4-Hydroxylation | 4-Hydroxyestrone | Extrahepatic tissues (e.g., breast, uterus, ovary). wikipedia.orgnih.gov |
| CYP3A4/CYP3A5 | 16α-Hydroxylation | 16α-Hydroxyestrone | Liver. nih.gov |
Following hydroxylation, the resulting catechol estrogens (2- and 4-hydroxyestrogens) are targets for other enzymes. Catechol-O-methyltransferase (COMT) plays a protective role by methylating these catechols, converting them into less reactive methoxyestrogens. wikipedia.orgmdpi.com The enzyme 17β-Hydroxysteroid Dehydrogenase (17β-HSD) is responsible for the interconversion of the potent estradiol and the weaker estrone. thebms.org.uk
While 16alpha-Hydroxyestrone-[2,3,4-13C3] is not a direct substrate for COMT or 17β-HSD, its use as an internal standard is vital for comprehensive metabolic profiling. To understand the activity of COMT, one must accurately measure both the catechol estrogens and their methylated products. Similarly, to assess 17β-HSD activity, both estrone and estradiol levels must be quantified. By ensuring the accurate measurement of the entire suite of estrogen metabolites, 16alpha-Hydroxyestrone-[2,3,4-13C3] enables a complete and quantitative picture of the metabolic network, thereby helping to elucidate the precise roles and efficiencies of enzymes like COMT and 17β-HSD in vivo and in vitro. nih.govwikipedia.org
Studies on Conjugation Pathways and Reactivation Mechanisms
Conjugation is a critical step in the metabolism of estrogens, rendering them water-soluble and facilitating their excretion. However, these conjugated forms can be reactivated, a process with significant physiological implications. The use of 16alpha-Hydroxyestrone-[2,3,4-13C3] is instrumental in studying these dynamics.
16α-hydroxyestrone, a major metabolite of estrone, undergoes extensive phase II metabolism, primarily through sulfation and glucuronidation, to form biologically inactive conjugates. nih.govhelsinki.fi These reactions are catalyzed by specific enzymes, and understanding their kinetics is crucial for comprehending estrogen homeostasis.
UDP-glucuronosyltransferases (UGTs) are key enzymes in the glucuronidation of estrogens. helsinki.fi Studies have aimed to identify the specific UGT isoforms responsible for conjugating 16α-hydroxyestrone. Research has shown that while UGT1A family enzymes typically act on the 3-hydroxyl group of estrogens, the UGT2B subfamily targets the 16- and 17-hydroxyls. helsinki.fi Systematic studies have identified UGT1A10, UGT2A1, and UGT2B7 as the most efficient UGTs in conjugating 16α-hydroxyestrone. helsinki.fi
In addition to glucuronidation, sulfation by sulfotransferases (SULTs) is another major conjugation pathway. In certain cell types, such as the HepG2 human liver cancer cells which have high estrogen sulfotransferase (EST) activity, a significant portion of estrogen metabolites are sulfated. nih.gov Interestingly, 16α-hydroxyestrone itself has been shown to inhibit EST activity, potentially leading to an increase in the bioavailability of unconjugated, active estrogens. nih.gov This suggests a complex regulatory role for 16α-hydroxyestrone in its own metabolism and the activity of other estrogens.
The use of 16alpha-Hydroxyestrone-[2,3,4-13C3] in such studies allows for precise quantification of the rates of formation of its glucuronide and sulfate (B86663) conjugates, helping to delineate the substrate specificity and kinetic parameters of the involved enzymes.
Table 1: Key Enzymes in the Conjugation of 16α-Hydroxyestrone
| Enzyme Family | Specific Isoforms | Function |
| UDP-glucuronosyltransferases (UGTs) | UGT1A10, UGT2A1, UGT2B7 | Catalyze the addition of glucuronic acid to 16α-hydroxyestrone. helsinki.fi |
| Sulfotransferases (SULTs) | Estrogen Sulfotransferase (EST) | Catalyze the addition of a sulfonate group to 16α-hydroxyestrone. nih.gov |
While conjugation renders estrogens inactive, they can be reactivated by the gut microbiome. nih.govunc.edu Estrogen glucuronides, excreted in bile, enter the gastrointestinal tract where they can be deconjugated by bacterial β-glucuronidases (GUS). nih.gov This reactivation releases the estrogen, allowing it to be reabsorbed into circulation via the enterohepatic pathway. nih.gov The collection of microbial genes capable of metabolizing estrogens is termed the "estrobolome." unc.edu
The gut microbial β-glucuronidases are central to this reactivation process. nih.govunc.edu Studies have demonstrated that various classes of these bacterial enzymes can efficiently deconjugate estrogen glucuronides. unc.edu This reactivation is significant as 16α-hydroxyestrone is a potent estrogen that has been implicated in conditions like breast cancer. nih.govwikipedia.org An ovariectomy in mice has been shown to alter the gut microbiota and increase fecal β-glucuronidase activity, suggesting a link between hormonal status and the reactivation potential of the gut microbiome. nih.gov
Investigation of Microbial Biotransformation of Steroids in Environmental and Biological Contexts
Beyond the gut, microbial biotransformation of steroids is a key area of research in environmental science and microbiology. Steroidal estrogens, including 16α-hydroxyestrone, are excreted and can enter the environment, where they are considered endocrine disruptors. Understanding how microorganisms in soil and water metabolize these compounds is crucial for assessing their environmental fate and impact.
Studies have shown that fecal microbial communities can perform various biotransformation steps in estrogen metabolism. nih.gov For instance, the common gut bacterium Bacteroides fragilis can convert estrone into estradiol and 16α-hydroxyestrone. nih.gov Furthermore, some bacteria possess the machinery to reverse the aromatization of androgens to estrogens, a step previously thought to be irreversible in mammals. nih.gov
In the context of environmental contamination, pesticides and other xenobiotics have been shown to alter the metabolism of estrogens. nih.gov For example, exposure to certain pesticides can increase the ratio of 16α-hydroxyestrone to 2-hydroxyestrone, a marker that has been investigated in relation to breast cancer risk. nih.gov The use of 16alpha-Hydroxyestrone-[2,3,4-13C3] in environmental microcosms allows for the study of its degradation and transformation by native microbial populations, providing insights into its persistence and potential for bioaccumulation.
Research Insights into the Biological Roles of 16alpha Hydroxyestrone Derived from Isotopic Tracing
Investigation of Estrogen Receptor Interactions and Transcriptional Regulation
Research using isotopically labeled 16alpha-hydroxyestrone (B23248) (16α-OHE1) has been crucial in defining its distinct mechanism of interaction with the estrogen receptor (ER) and the subsequent regulation of gene expression.
Covalent and Irreversible Estrogen Receptor Binding Studies
Unlike its parent estrogen, estradiol (B170435) (E2), which binds to the estrogen receptor non-covalently, 16α-OHE1 exhibits a dual binding mechanism. nih.govnih.gov Studies using ³H-labeled 16α-OHE1 in MCF-7 human breast cancer cells revealed that in addition to a classical, reversible noncovalent interaction, 16α-OHE1 also forms a covalent and irreversible adduct with the estrogen receptor. nih.govnih.govpnas.org This covalent modification is a time-dependent process where the estrogen metabolite binds extensively to nuclear proteins corresponding to the ER. nih.govnih.govpnas.org This irreversible binding is a key feature that differentiates 16α-OHE1 from other estrogens. wikipedia.org Analysis of these complexes on polyacrylamide gel electrophoresis identified a radiolabeled band at approximately 66 kDa, which was absent in cells exposed to labeled estradiol or when the binding was competed with an excess of E2. nih.govpnas.org This covalent adduct formation between the C-17 carbonyl of the steroid and primary amino groups of proteins, such as the ε-amino group of lysine (B10760008) residues, is thought to be a potential mechanism for its unique biological activities. pnas.org
Differential Potency in Receptor Binding and Activation Compared to Parent Estrogens
While 16α-OHE1 binds covalently to the ER, its binding affinity is lower than that of estradiol. wikipedia.orgnih.gov One study reported that for the rat uterine estrogen receptor, 16α-hydroxyestrone showed a relative binding affinity of only 2.8% compared to estradiol. wikipedia.org For comparison, estrone (B1671321) and estriol (B74026) had higher relative affinities of 11% and 10%, respectively. wikipedia.org
However, this lower binding affinity does not directly correlate with its biological potency. Once bound, 16α-OHE1 fails to down-regulate the receptor, which may lead to enhanced and prolonged estrogenic activity. nih.govrupahealth.comrupahealth.com Despite its lower affinity, it is considered a potent estrogen, with some studies suggesting its mitogenic potency is comparable to or even greater than estradiol in ER-positive breast cancer cell lines. nih.govcapes.gov.br It has been reported to have 25% of the vaginal estrogenic potency of estradiol, yet its maximal uterotrophic effect was found to be equivalent to that of estradiol, indicating it is a fully effective estrogen. wikipedia.org
Table 1. Relative binding affinity (RBA) of various estrogens for the rat uterine estrogen receptor, with Estradiol set at 100%. wikipedia.org
Impact on Estrogen Receptor-Responsive Gene Expression
The unique binding of 16α-OHE1 to the ER has significant consequences for the regulation of estrogen-responsive genes. In transient transfection assays using an estrogen response element (ERE)-driven luciferase reporter vector in MCF-7 cells, 10 nM 16α-OHE1 was shown to cause a 15-fold increase in ER-mediated transactivation compared to control cells. nih.govbioscientifica.com
A key target gene is Cyclin D1, which is crucial for cell cycle progression. Studies in MCF-7 cells demonstrated that 16α-OHE1 treatment increased cyclin D1 protein levels approximately fourfold compared to the control. nih.govbioscientifica.com Further investigation using a cyclin D1 reporter gene showed that 16α-OHE1 induced a 9.5-fold increase in promoter activity, compared to a 7-fold increase with estradiol. nih.govbioscientifica.com This transactivation was found to be mediated through the cAMP response element (CRE) region of the cyclin D1 promoter, which binds the activating transcription factor 2 (ATF-2). nih.gov Treatment with 16α-OHE1 led to a 3.5-fold increase in the binding of ATF-2 to the CRE, suggesting a mechanism for the upregulation of this critical cell cycle gene. nih.govbioscientifica.com
Table 2. Effect of Estradiol and 16α-Hydroxyestrone on Cyclin D1 promoter activity in MCF-7 cells. nih.govbioscientifica.com
Research on Cellular Proliferation Mechanisms in Model Systems
The distinct receptor interactions and gene expression changes induced by 16α-OHE1 translate into potent effects on cell proliferation, which have been extensively studied in various model systems.
Effects on DNA Synthesis in Mammary Cells
16α-OHE1 is a powerful stimulator of DNA synthesis in estrogen-responsive cells. In studies using G1 synchronized MCF-7 breast cancer cells, a [³H]Thymidine incorporation assay revealed that 16α-OHE1 caused an 8-fold increase in DNA synthesis, which was double the 4-fold increase induced by estradiol. nih.govbioscientifica.com In another study on the same cell line, both E2 and 16α-OHE1 were found to stimulate DNA synthesis. nih.gov
Research on the nontransformed C57/MG mouse mammary epithelial cell line also highlighted the genotoxic and proliferative potential of this metabolite. nih.gov Treatment with 200 ng/mL of 16α-OHE1 resulted in a 55.2% increase in DNA repair synthesis and a 23.09% increase in proliferative activity compared to controls, demonstrating its ability to perturb biomarkers associated with preneoplastic transformation. nih.gov
Table 3. Comparative effect of Estradiol and 16α-Hydroxyestrone on DNA synthesis in MCF-7 cells. nih.govbioscientifica.com
Modulation of Cell Cycle Progression in Research Models
The stimulation of DNA synthesis by 16α-OHE1 is a direct consequence of its ability to accelerate cell cycle progression. Flow cytometric analysis of G1 synchronized MCF-7 cells showed that after 24 hours of treatment with 10 nM 16α-OHE1, 62% of cells were in the S phase (synthesis phase) of the cell cycle. nih.gov This was significantly higher than the 14% observed in control cells and the 52% in estradiol-treated cells, demonstrating the potent effect of 16α-OHE1 on driving cells from the G1 to the S phase. nih.gov Another study confirmed that both E2 and 16α-OHE1 stimulated the progression of cells from G1 to S phase. nih.govbioscientifica.com
This acceleration of cell cycle kinetics is linked to the modulation of key regulatory proteins. nih.govbioscientifica.com Treatment with 16α-OHE1 not only increased cyclin D1 levels but also led to a 3-fold increase in cyclin A protein. nih.govbioscientifica.com Furthermore, it resulted in a significant increase in the phosphorylation of the retinoblastoma protein (pRB) and the activation of cyclin-dependent kinase 2 (Cdk2), which are critical events for the G1/S transition. nih.govbioscientifica.com
Table 4. Percentage of MCF-7 cells in S phase after 24-hour treatment with different estrogens. nih.gov
Proliferative Effects on Pulmonary Artery Smooth Muscle Cells in Experimental Models
Research has identified 16alpha-Hydroxyestrone (16α-OHE1) as a biologically active estrogen metabolite with potent estrogenic activity. nih.gov Studies have implicated it in the vascular remodeling seen in pulmonary arterial hypertension (PAH). nih.govahajournals.org In experimental models using human pulmonary artery smooth muscle cells (hPASMCs), 16α-OHE1 has been shown to stimulate cell proliferation. nih.govahajournals.org
The mechanism behind this proliferative effect involves the generation of reactive oxygen species (ROS). nih.govahajournals.org 16α-OHE1 stimulates a rapid and significant increase in superoxide (B77818) production in hPASMCs. nih.govahajournals.org This effect is particularly amplified in cells derived from PAH patients compared to control cells. nih.gov The production of ROS is mediated through the Nox1 (NADPH oxidase 1) enzyme, and the signaling occurs via the estrogen receptor-α (ERα) and GPR30. nih.govahajournals.org
Furthermore, 16α-OHE1 has been found to upregulate Nox1 and Nox4 expression, decrease the activity of the antioxidant transcription factor Nrf2, and subsequently reduce the expression of Nrf2-regulated antioxidant genes. nih.govahajournals.org This shift in the redox balance towards a more oxidative state promotes the proliferation of hPASMCs, which is a key factor in the pathology of PAH. nih.gov In mouse models of PAH, animals deficient in Nox1, but not Nox4, were protected from developing the condition, highlighting the critical role of Nox1-mediated signaling in the proliferative effects of 16α-OHE1. nih.gov
Studies on Bone Homeostasis and Metabolism in Animal Models
Estrogens are well-known as crucial regulators of bone turnover in both males and females. researchgate.net The metabolite 16α-OHE1, which retains pro-estrogenic activity, has been investigated for its specific roles in bone health, particularly in the context of postmenopausal bone loss. nih.govnih.gov
In animal models, specifically in ovariectomized (OVX) adult rats which serve as a model for postmenopausal bone loss, 16α-OHE1 has demonstrated clear estrogen agonistic effects on bone. nih.gov Ovariectomy leads to increased bone turnover, characterized by a rise in both bone formation and resorption markers, ultimately resulting in significant bone loss. nih.gov Treatment with 16α-OHE1 was shown to suppress these dynamic bone histomorphometric measurements in both cortical and cancellous bone. nih.gov This indicates that 16α-OHE1 acts to inhibit both bone formation and, crucially for preventing net bone loss, bone resorption, mimicking the primary physiological effect of estrogen on bone. nih.govwashington.edu
The net effect of inhibiting bone resorption is the preservation of bone mass. In long-term studies with OVX rats, ovariectomy resulted in a 54% loss of bone at the tibial metaphysis. nih.gov Treatment with 16α-OHE1 was found to prevent this OVX-induced bone loss, acting as an estrogen agonist. nih.gov These findings in animal models support observations in humans where higher levels of 16α-OHE1 have been associated with increased bone density in postmenopausal women. nih.gov Conversely, studies have shown that postmenopausal women with osteopenia have significantly lower urinary levels of 16α-OHE1, and this level correlates positively with spinal bone mineral density (BMD). nih.gov This suggests that individuals who metabolize estrogens towards the 16α-hydroxylation pathway may have a lower risk of developing postmenopausal osteoporosis. nih.gov
Investigations into Metabolic Interrelationships in Research Models
Beyond its effects on bone, 16α-OHE1 has been studied for its influence on other metabolic parameters, such as serum lipid levels.
In studies using ovariectomized adult rats, a model that also exhibits metabolic changes like increased body weight and serum cholesterol, 16α-OHE1 demonstrated a beneficial effect. nih.gov While the parent hormone 17β-estradiol can induce hypercholesterolemia in these models, 16α-OHE1 was found to lower serum cholesterol. nih.gov This suggests that 16α-OHE1 may be partly responsible for the cholesterol-lowering activity often attributed to estrogens. nih.gov In ovariectomized growing rats, 16α-OHE1 also acted as an estrogen agonist with respect to serum cholesterol. nih.gov
Table 1: Effects of 16alpha-Hydroxyestrone in Ovariectomized (OVX) Rat Models
| Parameter | Effect of Ovariectomy (OVX) | Effect of 16alpha-Hydroxyestrone Treatment | Reference |
| Bone Turnover | Increased | Suppressed (Agonistic to Estrogen) | nih.gov |
| Bone Loss | Increased | Prevented (Agonistic to Estrogen) | nih.gov |
| Serum Cholesterol | Increased | Lowered | nih.gov |
Exploration of Metabolic Ratios as Research Biomarkers in Biological Samples
The balance between different estrogen metabolic pathways is hypothesized to be a key determinant of estrogen-related health outcomes. Estrone can be metabolized via two primary, competing pathways: 2-hydroxylation, producing 2-hydroxyestrone (B23517) (2-OHE1), and 16α-hydroxylation, producing 16α-OHE1. nih.gov 2-OHE1 is considered anti-estrogenic or weakly estrogenic, while 16α-OHE1 is a potent estrogen. nih.govannals.edu.sgnih.gov The ratio of these two metabolites (2-OHE1/16α-OHE1) has been explored as a potential biomarker in various conditions.
The use of stable isotope-labeled internal standards, such as 16alpha-Hydroxyestrone-[2,3,4-13C3], is crucial for the accurate measurement of these metabolites in biological samples like urine or serum, often using methods like gas chromatography-mass spectrometry (GC-MS) or enzyme immunoassays. nih.govnih.gov
This metabolic ratio has been investigated extensively as a potential biomarker for breast cancer risk, with the initial hypothesis being that a lower ratio (indicating a shift towards the more estrogenic 16α-OHE1) would be associated with higher risk. nih.govnih.gov However, results from numerous studies have been mixed and often inconclusive. nih.govimcwc.comoup.com While some retrospective studies suggested an association, larger prospective studies have generally not supported the ratio as a strong predictive marker for breast cancer in either premenopausal or postmenopausal women. nih.govoup.com
In the context of bone health, the ratio is also of interest. A lower ratio, reflecting higher relative levels of the pro-estrogenic 16α-OHE1, is hypothesized to be protective against osteoporosis. nih.gov Studies have shown that women with postmenopausal osteopenia have lower urinary levels of 16α-OHE1 and a lower 16α-OHE1/2-OHE1 ratio, supporting the idea that this metabolic profile could be a risk factor for accelerated bone loss. nih.gov
Table 2: Summary of 2-OHE1/16α-OHE1 Ratio as a Research Biomarker
| Research Area | Hypothesized Association | Summary of Findings | References |
| Breast Cancer Risk | A lower ratio increases risk. | Inconclusive; not supported as a strong predictive marker in large prospective studies. | nih.govimcwc.comoup.com |
| Bone Health | A lower ratio is protective against osteoporosis. | Supported by findings of lower 16α-OHE1 levels in women with osteopenia. | nih.govnih.gov |
The 2-Hydroxyestrone to 16alpha-Hydroxyestrone Ratio and its Significance in Research Associations
Experimental studies have indicated that these two metabolites possess different biological properties. tandfonline.com 16α-OHE1 is considered a potent estrogen that can stimulate cell proliferation, while 2-OHE1 is a weaker estrogen and may even have anti-estrogenic effects. meridianvalleylab.comtandfonline.com Consequently, a lower 2-OHE1/16α-OHE1 ratio, indicating a metabolic shift towards the more estrogenic 16α-OHE1, has been hypothesized to be associated with an increased risk of breast cancer. meridianvalleylab.comnih.gov
Several epidemiological studies have investigated this association, with varying results. Some retrospective studies have observed that women with breast cancer tend to have a lower 2-OHE1/16α-OHE1 ratio. meridianvalleylab.com A prospective study even found that a 15% lower ratio was present in women who later developed breast cancer, up to 19 years before diagnosis. meridianvalleylab.com However, other large-scale prospective studies have not found a consistent or statistically significant association between the urinary 2-OHE1/16α-OHE1 ratio and breast cancer risk, particularly in postmenopausal women. tandfonline.comoup.com For premenopausal women, some studies suggest a weak protective effect with a higher ratio, but the evidence remains inconclusive. tandfonline.comnih.gov These inconsistencies highlight the complexity of estrogen metabolism and its relationship with disease, suggesting that other factors, such as the levels of other metabolites like 4-hydroxyestrone, may also play a crucial role. tandfonline.com
Table 1: Research Findings on the 2-OHE1/16α-OHE1 Ratio and Breast Cancer Risk
| Study Population | Key Findings | Reference |
| Premenopausal Women | A higher ratio was associated with a reduced risk of invasive breast cancer. Women in the highest quintile had an adjusted odds ratio of 0.58. | nih.gov |
| Premenopausal Women with Family History of Breast Cancer | The 2-OHE1/16α-OHE1 ratio was identical in women with and without a family history of breast cancer. | nih.gov |
| Postmenopausal Women | The adjusted odds ratio for breast cancer in women with the highest quintile of the ratio was 1.29, suggesting no protective effect. | nih.gov |
| Systematic Review of Multiple Studies | Nonsignificant associations suggesting at best a weak protective effect in premenopausal women (odds ratios ranging from 0.50–0.75) and no association in postmenopausal women (odds ratios ranging from 0.71–1.31). | tandfonline.com |
Mechanistic Studies related to Disease Pathophysiology in Research Models
The development of sophisticated research models has enabled a deeper understanding of the molecular mechanisms through which 16α-OHE1 may contribute to the pathophysiology of various diseases.
Potential Involvement in Endocrine-Related Disease Mechanisms
Research suggests that elevated levels of 16α-hydroxyestrone may be implicated in the pathology of certain endocrine-related conditions. nih.gov Studies in subjects with systemic lupus erythematosus have shown an excessive formation of this metabolite. nih.gov The biological properties of 16α-OHE1, including its potent uterotropic activity and minimal affinity for sex hormone-binding globulin, are consistent with a hyperestrogenic response that could contribute to the etiology of such diseases. nih.gov
Role in Liver Carcinogenesis Research Models
In the context of liver cancer, 16α-hydroxyestrone has been shown to influence cellular processes that may contribute to carcinogenesis. nih.govnih.gov The liver is a primary site for estrogen metabolism, where cytochrome P450 enzymes play a key role in the hydroxylation of estrogens to produce metabolites including 16α-hydroxyestrone. nih.gov
One area of investigation has been the effect of 16α-OHE1 on estrogen sulfotransferase (EST) activity in human liver cancer cells. nih.gov Research has demonstrated that 16α-OHE1 can inhibit EST activity. nih.gov This inhibition is significant because sulfation is a major pathway for the inactivation and elimination of estrogens. By inhibiting EST, 16α-OHE1 may lead to an increase in the levels of unconjugated, biologically active estrogens within the liver, potentially promoting estrogen-driven cell growth and contributing to liver carcinogenesis. nih.gov
A study using the HepG2 human liver cancer cell line, which has high EST activity, found that co-incubation with 16α-OHE1 resulted in a significant, dose- and time-dependent decrease in EST activity, with a 90% reduction observed under certain conditions. nih.gov This was accompanied by a de novo formation of 16α-OHE1, suggesting a potential feedback loop. nih.gov
Table 2: Effect of 16α-Hydroxyestrone on Estrogen Sulfotransferase (EST) Activity in HepG2 Liver Cancer Cells
| Treatment | Inhibition of EST Activity | De Novo 16α-OHE1 Formation | Reference |
| Estradiol (E2) + Tamoxifen | Weak (from 85.4% to 81.5%) | 2.8% | nih.gov |
| Estradiol (E2) + ICI-182,780 | 50% | 3.2% | nih.gov |
| Estradiol (E2) + 16α-OHE1 | 90% | 4.6% | nih.gov |
Insights into Pulmonary Arterial Hypertension Pathogenesis in Experimental Systems
A growing body of evidence implicates 16α-hydroxyestrone in the pathogenesis of pulmonary arterial hypertension (PAH), a disease characterized by the proliferation of cells in the pulmonary vasculature. ahajournals.orgnih.govfrontiersin.org Research suggests that this estrogen metabolite may exacerbate the condition, particularly in individuals with a genetic predisposition. ahajournals.org
Studies using transgenic mouse models with mutations in the bone morphogenetic protein receptor type II (BMPR2) gene, a known risk factor for heritable PAH, have provided significant insights. ahajournals.org In these models, exposure to 16α-OHE1 was found to amplify the disease phenotype. ahajournals.org
Mechanistically, 16α-OHE1 has been shown to promote the development of heritable PAH by upregulating the microRNA-29 (miR-29) family. ahajournals.orgnih.gov This upregulation, in turn, alters molecular and functional indexes of energy metabolism. ahajournals.orgnih.gov Specifically, in Bmpr2 mutant mice, 16α-OHE1 exposure led to a significant reduction in the levels of peroxisome proliferator-activated receptor-gamma (PPARγ) and CD36, proteins involved in energy metabolism. ahajournals.org
Furthermore, research has demonstrated that 16α-OHE1 can downregulate the expression of SOX17, a critical transcription factor in endothelial cells. ahajournals.orgbohrium.com SOX17 deficiency has been shown to augment preclinical PAH, and its downregulation by 16α-OHE1 via estrogen receptor alpha (ERα) provides a potential link between estrogen signaling, genetic predisposition, and the sexual dimorphism observed in PAH. ahajournals.orgbohrium.com
Table 3: Impact of 16α-Hydroxyestrone on Key Molecules in Experimental Pulmonary Arterial Hypertension
| Experimental Model | Effect of 16α-Hydroxyestrone | Key Molecular Changes | Reference |
| Bmpr2 Mutant Mice | Exacerbated PAH phenotype | Upregulation of miR-29 family, reduction of PPARγ and CD36 | ahajournals.org |
| Human Pulmonary Artery Endothelial Cells | Reduced SOX17 expression | Downregulation of SOX17 via ERα | ahajournals.orgbohrium.com |
| Inducible Tie2-Sox17 Transgenic Mice | Attenuated 16α-OHE-mediated PAH after chronic hypoxia | Overexpression of SOX17 mitigated the effects of 16α-OHE1 | ahajournals.orgbohrium.com |
Q & A
Q. What is the primary application of 16α-Hydroxyestrone-[2,3,4-13C3] in metabolic studies?
This isotopically labeled compound is used as an internal standard in mass spectrometry (MS) to quantify endogenous estrogen metabolites in biological samples. Its [2,3,4-13C3] labeling enables precise differentiation from unlabeled analytes, minimizing ion suppression and improving signal-to-noise ratios in MS workflows. Methodologically, researchers should validate its stability under experimental conditions (e.g., pH, temperature) and confirm isotopic purity (≥97%) to avoid interference from natural abundance isotopes .
Q. How should researchers design experiments to incorporate 16α-Hydroxyestrone-[2,3,4-13C3] for tracer studies?
Experimental design must include:
- Tracer Input : Define the ratio of labeled to unlabeled compound to ensure detectable enrichment without saturating detection systems.
- Controls : Use unlabeled 16α-Hydroxyestrone (CAS: 566-76-7) to establish baseline metabolic profiles.
- Sampling Timepoints : Optimize intervals to capture dynamic metabolic flux, particularly in pathways like estrogen hydroxylation or conjugation.
- Validation : Cross-validate results with orthogonal techniques (e.g., NMR or LC-MS/MS) to confirm isotopic integrity .
Q. What are the critical considerations for ensuring reproducibility when using this compound?
- Documentation : Report the compound’s CAS (1241684-28-5), isotopic purity, solvent (e.g., CertiMass™ solution at 100 µg/mL), and storage conditions (-20°C in inert matrices).
- Data Sharing : Include raw isotopic distribution data and processing algorithms in supplementary materials to enable replication .
Advanced Research Questions
Q. How can tandem MS and Elementary Metabolite Unit (EMU) frameworks enhance metabolic flux analysis (MFA) using 16α-Hydroxyestrone-[2,3,4-13C3]?
Tandem MS detects fragment-specific 13C labeling, resolving positional isotopomers (e.g., distinguishing [2,3,4-13C3] from scrambling artifacts). EMU models decompose complex isotopomer distributions into computable units, enabling precise flux estimation in estrogen metabolism. For example, inputting 13C-labeled aspartate (as in gluconeogenesis networks) can parallel strategies for tracing 16α-Hydroxyestrone catabolism .
Q. How should researchers interpret contradictory isotopic labeling patterns in estrogen metabolite pools?
Contradictions may arise from:
- Isotopic Scrambling : Enzymatic reactions (e.g., via fumarase in the citric acid cycle) can redistribute 13C labels, producing unexpected [1,2,3-13C3] or [2,3,4-13C3] derivatives.
- Compartmentalization : Subcellular localization (e.g., cytoplasmic vs. mitochondrial pools) may create divergent labeling kinetics. Mitigation strategies include kinetic modeling of isotopic steady-state and using time-resolved sampling to isolate primary vs. secondary metabolites .
Q. What methodologies resolve data discrepancies between in vitro and in vivo studies using this tracer?
- Tracer Dilution : Account for endogenous unlabeled pools in vivo by measuring absolute concentrations via stable isotope dilution assays.
- Tissue-Specific Analysis : Use microsampling (e.g., liver vs. plasma) to identify organ-specific metabolic contributions.
- Modeling Tools : Apply systems biology platforms like COBRA or INCA to integrate in vitro enzyme kinetics with in vivo tracer data .
Q. How does isotopic purity (≥97%) impact the reliability of quantitative assays?
Lower purity introduces systematic errors by increasing background noise from natural 13C abundance (1.1%). For example, a 3% impurity in [2,3,4-13C3]-labeled compound could generate false [M+1] or [M+2] peaks, skewing quantitative MS results. Researchers must:
- Validate purity via high-resolution MS or NMR.
- Adjust calibration curves to correct for impurity-derived biases .
Methodological Best Practices
- Data Reporting : Follow ICMJE guidelines to detail chemical source, lot number, and stability profiles in the Methods section .
- Ethical Compliance : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align experimental goals with translational impact .
- Advanced Analytics : Leverage tools like Skyline or XCMS for automated isotopomer deconvolution in large datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
